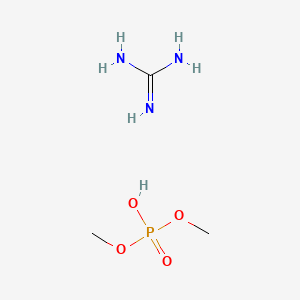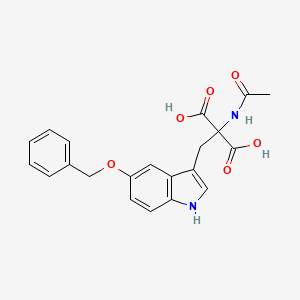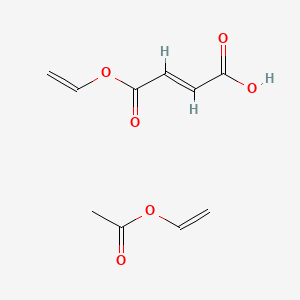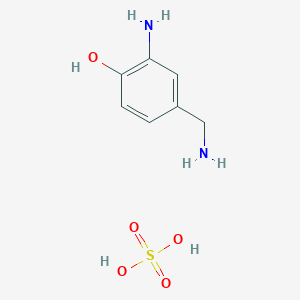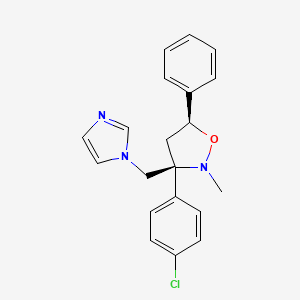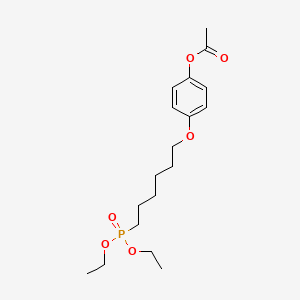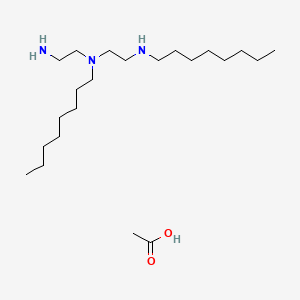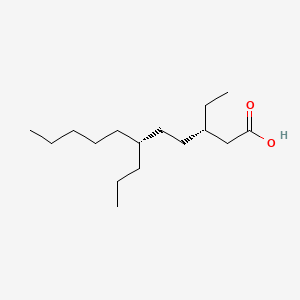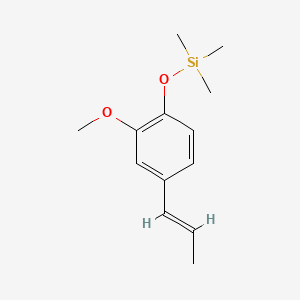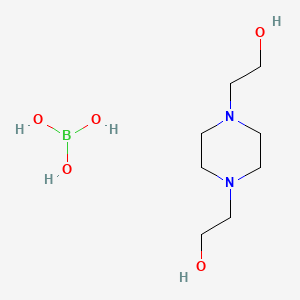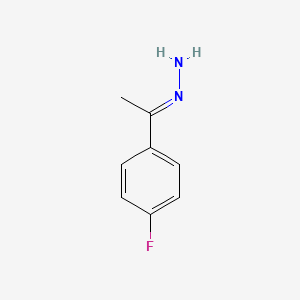
Ethanone, 1-(4-fluorophenyl)-, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroacetophenone hydrazone is a chemical compound that belongs to the class of fluorinated hydrazones. These compounds are characterized by the presence of a hydrazone functional group (-C=N-NH2) attached to a fluorinated aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroacetophenone hydrazone typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Fluoroacetophenone+Hydrazine Hydrate→4-Fluoroacetophenone Hydrazone
Industrial Production Methods: Industrial production of 4-fluoroacetophenone hydrazone may involve more efficient and scalable methods such as continuous flow synthesis or mechanochemical synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroacetophenone hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Formation of azines or other nitrogen-containing heterocycles.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Fluoroacetophenone hydrazone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated pyrazole species and nitrogen-containing heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-fluoroacetophenone hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
4-Fluoroacetophenone: The parent compound without the hydrazone group.
4-Fluorobenzaldehyde Hydrazone: A similar hydrazone compound with an aldehyde group instead of a ketone group.
4-Fluorophenylhydrazine: A related compound with a hydrazine group directly attached to the fluorinated aromatic ring.
Uniqueness: 4-Fluoroacetophenone hydrazone is unique due to the presence of both the fluorine atom and the hydrazone group, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
93480-06-9 |
|---|---|
Molecular Formula |
C8H9FN2 |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+ |
InChI Key |
FDYSTUDDBWYLCD-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=CC=C(C=C1)F |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



